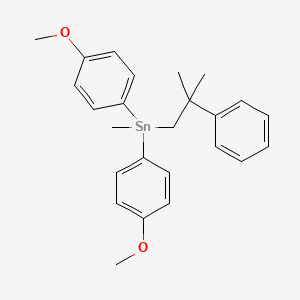
2-((2-Methoxyphenyl)azo)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Methoxyphenyl)azo)-1H-imidazole is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxyphenyl)azo)-1H-imidazole typically involves the diazotization of 2-methoxyaniline followed by coupling with imidazole. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the formation of the azo bond. The general synthetic route can be summarized as follows:
- Diazotization: 2-Methoxyaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
- Coupling: The diazonium salt is then reacted with imidazole in an alkaline medium to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Methoxyphenyl)azo)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-((2-Methoxyphenyl)azo)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 2-((2-Methoxyphenyl)azo)-1H-imidazole involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites in proteins and enzymes, leading to alterations in their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((2-Methoxyphenyl)azo)-2-naphthol: Another azo compound with similar structural features but different applications.
2-((3-Methoxyphenyl)azo)-1H-imidazole: A structural isomer with variations in chemical properties and reactivity.
Uniqueness
2-((2-Methoxyphenyl)azo)-1H-imidazole is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
77636-83-0 |
|---|---|
Formule moléculaire |
C10H10N4O |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
1H-imidazol-2-yl-(2-methoxyphenyl)diazene |
InChI |
InChI=1S/C10H10N4O/c1-15-9-5-3-2-4-8(9)13-14-10-11-6-7-12-10/h2-7H,1H3,(H,11,12) |
Clé InChI |
OQIIGZDXXJHFOW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N=NC2=NC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


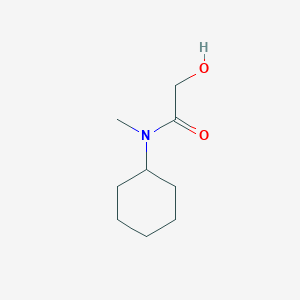

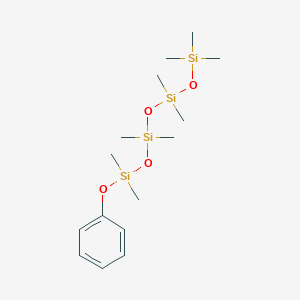
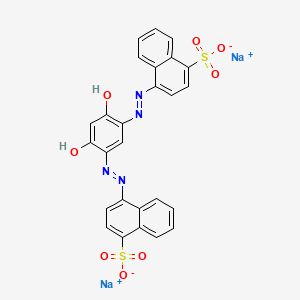
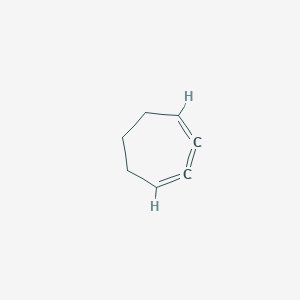
![(6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B14444186.png)


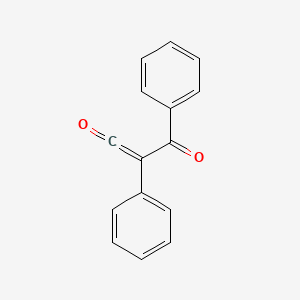


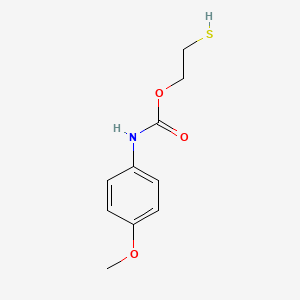
![Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate](/img/structure/B14444221.png)
